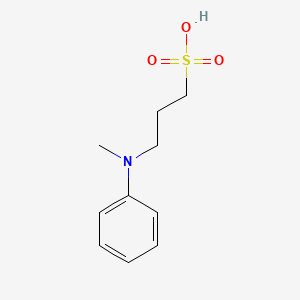

1-Propanesulfonic acid, 3-(methylphenylamino)-

Description

These compounds typically feature a sulfonic acid group (-SO₃H) attached to a propane backbone, with varying substituents at the 3-position. The methylphenylamino group in the target compound introduces an aromatic amine moiety, distinguishing it from other derivatives. Such compounds are often utilized in biochemical and industrial applications, including buffers, surfactants, and polymer synthesis .

Properties

IUPAC Name |

3-(N-methylanilino)propane-1-sulfonic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15NO3S/c1-11(8-5-9-15(12,13)14)10-6-3-2-4-7-10/h2-4,6-7H,5,8-9H2,1H3,(H,12,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NFYWNYJNLDNABX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CCCS(=O)(=O)O)C1=CC=CC=C1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15NO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80402927 | |

| Record name | 1-Propanesulfonic acid, 3-(methylphenylamino)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80402927 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

40567-66-6 | |

| Record name | 1-Propanesulfonic acid, 3-(methylphenylamino)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80402927 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(N-METHYLANILINO)-1-PROPANESULFONIC ACID | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

The synthesis of 1-Propanesulfonic acid, 3-(methylphenylamino)- typically involves the reaction of 3-chloropropanesulfonic acid with methylphenylamine under controlled conditions. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction. The reaction mixture is then purified through recrystallization or chromatography to obtain the desired product in high purity.

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated purification systems to ensure consistent quality and yield.

Chemical Reactions Analysis

1-Propanesulfonic acid, 3-(methylphenylamino)- undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of sulfonic acid derivatives.

Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the formation of amine derivatives.

Substitution: The sulfonic acid group can undergo substitution reactions with nucleophiles, such as amines or alcohols, to form corresponding sulfonamide or sulfonate esters.

Common reagents and conditions used in these reactions include acidic or basic environments, varying temperatures, and the presence of catalysts to enhance reaction rates. Major products formed from these reactions depend on the specific reagents and conditions employed.

Scientific Research Applications

1-Propanesulfonic acid, 3-(methylphenylamino)- has several scientific research applications:

Chemistry: It is used as a reagent in organic synthesis for the preparation of various sulfonic acid derivatives and as a catalyst in certain chemical reactions.

Biology: The compound is studied for its potential biological activity, including its effects on cellular processes and its use as a biochemical probe.

Medicine: Research is ongoing to explore its potential therapeutic applications, such as its role in drug development and its effects on specific biological targets.

Industry: It is utilized in the production of specialty chemicals and as an intermediate in the synthesis of other complex molecules.

Mechanism of Action

The mechanism of action of 1-Propanesulfonic acid, 3-(methylphenylamino)- involves its interaction with specific molecular targets and pathways. The sulfonic acid group can form strong ionic interactions with positively charged sites on proteins or enzymes, potentially inhibiting their activity. Additionally, the methylphenylamino moiety can engage in hydrophobic interactions and hydrogen bonding, further influencing the compound’s biological effects.

Comparison with Similar Compounds

Structural and Functional Group Analysis

Key structural analogs include:

Key Observations:

- Substituent Impact: Aromatic vs. Aliphatic Amines: The methylphenylamino group in the target compound introduces aromaticity, which may enhance UV absorption and alter solubility compared to aliphatic amines (e.g., cyclohexylamino in CAPS or butylamino in CAS 1119-24-0). Aromatic amines are also more likely to exhibit toxicity concerns . Bulky vs. Small Groups: CAPS and CHAPS feature bulky substituents (cyclohexyl, cholamidopropyl), making them effective in stabilizing proteins and membranes. In contrast, smaller groups like dimethylamino are used in industrial applications .

Physicochemical Properties

- pKa and Buffering Capacity: CAPS has a pKa of 10.4, making it ideal for high-pH buffer systems (e.g., electrophoresis, enzyme assays) . The target compound’s pKa would depend on the electron-withdrawing/donating effects of the methylphenyl group.

- Thermal Stability :

Q & A

Basic Research Questions

Q. What is the role of 1-propanesulfonic acid derivatives (e.g., CAPS) in biochemical buffer systems, and how do their structural features influence pH buffering ranges?

- Methodological Answer : Sulfonic acid-based buffers like CAPS (structurally analogous to the target compound) are zwitterionic, providing buffering capacity at alkaline pH ranges (e.g., pH 9.7–11.1 for CAPS) due to their sulfonate and amino groups . To determine the buffering range for 3-(methylphenylamino)-1-propanesulfonic acid, conduct potentiometric titrations in aqueous and hydroorganic media, measuring apparent dissociation constants (pKa) under varying ionic strengths and temperatures .

Q. How can researchers prepare a high-purity stock solution of 3-(methylphenylamino)-1-propanesulfonic acid for experimental use?

- Methodological Answer : Dissolve the compound in ultrapure water, adjusting pH with NaOH or HCl to the desired range (e.g., pH 10.5 for CAPS-based buffers). Use gravimetric analysis to ensure accurate molarity (e.g., 500 mM CAPS requires 111 g/L) . Filter-sterilize (0.22 µm) to remove particulates and validate purity via NMR or HPLC .

Q. What safety precautions are critical when handling sulfonic acid derivatives in laboratory settings?

- Methodological Answer : Wear nitrile gloves, lab coats, and eye protection. Avoid inhalation of dust and prolonged skin contact. Store in a cool, dry place away from oxidizers. For spills, neutralize with sodium bicarbonate and dispose of waste according to hazardous chemical protocols .

Advanced Research Questions

Q. How can conflicting pKa values for sulfonic acid buffers be resolved when reported in different solvents or temperatures?

- Methodological Answer : Use a combination of potentiometric titration and UV-Vis spectroscopy to measure pKa under controlled conditions (e.g., 25°C, 0.1 M ionic strength). Compare results with computational models (e.g., COSMO-RS) to account for solvent polarity effects . For example, CAPS exhibits pKa = 10.4 in water but shifts in hydroorganic mixtures due to preferential solvation .

Q. What experimental strategies mitigate interference from 3-(methylphenylamino)-1-propanesulfonic acid in NMR-based studies of protein-ligand interactions?

- Methodological Answer : Use deuterated analogs or adjust the buffer concentration to minimize signal overlap. For example, 3-(trimethylsilyl)-1-propanesulfonic acid (TMSPS) is a common NMR internal standard due to its sharp singlet at 0.00 ppm; structural analogs may require similar optimization . Alternatively, employ DOSY NMR to separate signals based on molecular diffusion rates .

Q. How do structural modifications (e.g., cyclohexyl vs. methylphenyl substituents) alter the solubility and stability of sulfonic acid buffers in extreme pH conditions?

- Methodological Answer : Perform solubility screens in aqueous/organic mixtures (e.g., DMSO/water) and monitor thermal stability via differential scanning calorimetry (DSC). For instance, CAPS (cyclohexyl substituent) is less soluble in cold water compared to CHES (cyclohexylaminoethanesulfonic acid), requiring pH adjustment >10 for dissolution . Compare with molecular dynamics simulations to predict substituent effects on hydration .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported buffering capacities of sulfonic acid derivatives across literature sources?

- Methodological Answer : Replicate experiments under standardized conditions (temperature, ionic strength, and solvent composition). Validate buffer performance using a pH-stat system and cross-check with alternative methods like capillary electrophoresis. For example, CAPSO (a hydroxylated CAPS derivative) shows variable buffering ranges due to its secondary hydroxyl group, which may participate in hydrogen bonding .

Q. What causes variability in the enzymatic inhibition profiles of sulfonic acid buffers in kinetic assays?

- Methodological Answer : Test buffer-enzyme interactions via differential scanning fluorimetry (DSF) to assess thermal denaturation shifts. For example, some zwitterionic buffers (e.g., MOPS) chelate metal ions, altering enzyme activity. Pre-treat buffers with Chelex resin to remove trace metals and repeat assays .

Tables for Key Data

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.